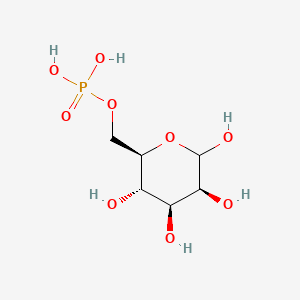

Mannose-6-phosphate

Description

Properties

Molecular Formula |

C6H13O9P |

|---|---|

Molecular Weight |

260.14 g/mol |

IUPAC Name |

[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6?/m1/s1 |

InChI Key |

NBSCHQHZLSJFNQ-QTVWNMPRSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Role of mannose-6-phosphate in cellular trafficking pathways

An In-depth Technical Guide on the Role of Mannose-6-Phosphate in Cellular Trafficking Pathways

Introduction

The this compound (M6P) pathway is a crucial cellular trafficking mechanism in vertebrates responsible for the targeted delivery of newly synthesized soluble lysosomal enzymes to the lysosome.[1][2] This process ensures that the powerful hydrolytic enzymes, which function to degrade a wide array of macromolecules, are safely sequestered within the lysosomal compartment, preventing unwanted degradation of cellular components.[1][2] The pathway relies on a unique recognition marker, the M6P moiety, which is added to N-linked oligosaccharides of lysosomal hydrolases as they transit through the Golgi apparatus.[3][4][5] This M6P tag is then recognized by specific receptors that mediate the packaging of these enzymes into transport vesicles destined for the endo-lysosomal system.[3][4] Understanding this pathway is of paramount importance for researchers in cell biology and for professionals in drug development, particularly in the context of lysosomal storage diseases (LSDs) and the development of enzyme replacement therapies (ERTs).[2][6][7]

The Biosynthesis of the this compound Recognition Marker

The creation of the M6P targeting signal is a two-step enzymatic process that occurs in the Golgi apparatus.[3][8][9] This ensures that only proteins destined for the lysosome are appropriately tagged.

-

Step 1: Action of GlcNAc-1-Phosphotransferase. The process is initiated in the cis-Golgi by the enzyme UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase).[3][4][10] This enzyme recognizes a specific protein determinant present on the surface of lysosomal hydrolases and catalyzes the transfer of a GlcNAc-1-phosphate group from UDP-GlcNAc to the C6 hydroxyl position of one or more mannose residues on the N-linked high-mannose oligosaccharides of the enzyme.[7][10] This creates a phosphodiester intermediate.[10] GlcNAc-1-phosphotransferase is a complex enzyme composed of α, β, and γ subunits (α₂β₂γ₂).[10]

-

Step 2: Action of the "Uncovering Enzyme". The second step involves the removal of the terminal GlcNAc residue, which exposes the M6P recognition marker.[7][10] This reaction is catalyzed by the enzyme N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase, also known as the "uncovering enzyme" (UCE).[3][10] This enzyme is located in the trans-Golgi network (TGN).[8] The resulting terminal M6P moiety is now available to be recognized by M6P receptors.[7]

This compound Receptors (MPRs)

The M6P recognition marker is bound by two specific transmembrane receptors in the TGN, which are essential for sorting the tagged enzymes into the correct transport vesicles.[3][8]

-

Cation-Independent this compound Receptor (CI-MPR): Also known as the insulin-like growth factor II (IGF-II) receptor, the CI-MPR is a large, multifunctional type I transmembrane glycoprotein (B1211001) of approximately 300 kDa.[11][12] Its extracytoplasmic domain is composed of 15 homologous repeating units, two of which are responsible for binding M6P.[12][13] As its name suggests, its binding to M6P does not require divalent cations.[11][13] The CI-MPR is found in the TGN, endosomes, and also on the cell surface, where it constitutes about 10-20% of the total CI-MPR population.[11] This cell surface presence allows it to internalize extracellular M6P-containing ligands, a process that is the cornerstone of enzyme replacement therapy for many lysosomal storage diseases.[2]

-

Cation-Dependent this compound Receptor (CD-MPR): The CD-MPR is a smaller glycoprotein of about 46 kDa that assembles into homodimers.[11][14] Its extracytoplasmic domain contains a single M6P-binding site.[11] While its ligand binding is enhanced by divalent cations, they are not strictly essential for the human receptor.[11] The CD-MPR functions primarily in the TGN-to-endosome trafficking pathway and is not typically found on the cell surface.[11]

Both receptors bind M6P optimally at a slightly acidic pH of 6.0-7.0, characteristic of the TGN, and release their ligands at the more acidic pH of endosomes (below 6.0).[5][11]

The M6P-Dependent Cellular Trafficking Pathway

The journey of a lysosomal enzyme from its synthesis to its final destination is a highly regulated process.

-

Synthesis and Glycosylation: Lysosomal hydrolases are synthesized in the rough endoplasmic reticulum (ER) and transported to the Golgi apparatus, where they undergo N-linked glycosylation.[3][8]

-

M6P Tagging: In the cis- and trans-Golgi, the enzymes are tagged with the M6P marker as described above.[3][5]

-

Receptor Binding and Vesicle Formation: In the TGN, the M6P moiety is recognized and bound by CI-MPRs and/or CD-MPRs.[3][5] The cytoplasmic tails of these receptors contain sorting signals that interact with adaptor proteins, such as GGA proteins and AP-1, which in turn recruit clathrin to form clathrin-coated vesicles.[3] These vesicles package the receptor-ligand complexes for transport.[3]

-

Transport to Endosomes: The clathrin-coated vesicles bud off from the TGN and travel to late endosomes (also known as pre-lysosomes).[5][7]

-

Dissociation and Receptor Recycling: The acidic environment of the late endosome (pH < 6.0) causes the dissociation of the lysosomal enzyme from the MPR.[4][5][7] The phosphate (B84403) group is then removed from the enzyme, preventing it from re-binding to the receptors.

-

Receptor Recycling: The now-empty MPRs are segregated into vesicles that bud off from the endosome and are recycled back to the TGN for another round of transport.[4][5] This recycling is a crucial step mediated by the retromer complex.[8]

-

Delivery to Lysosomes: The late endosome eventually matures into or fuses with a lysosome, delivering the acid hydrolases to their final destination where they perform their degradative functions.[3]

Quantitative Data on M6P Receptor-Ligand Interactions

The binding affinities of the M6P receptors for their ligands are critical for efficient sorting. These interactions are pH-dependent and vary between the two receptor types and among different lysosomal enzymes.

| Receptor | Ligand | Binding Affinity (KD) | Conditions/Notes | Reference |

| CI-MPR | Terminal M6P | ~7 µM | General affinity for the M6P moiety. | [11] |

| Various M6P-Glycoproteins | 1 - 5 nM | Apparent affinity constants for individual enzyme species. | [15] | |

| Retinoic Acid | 2.5 ± 0.3 nM | Binding affinity increases in the presence of M6P. | [16] | |

| GAA (monoester) | 13 ± 3 µM | Binding to domains 14-15. | [17] | |

| GAA (diester) | 17 ± 7 µM | Binding to domains 14-15. | [17] | |

| CD-MPR | Terminal M6P | ~8 µM | General affinity, requires divalent cations for optimal binding. | [11] |

| Various M6P-Glycoproteins | 7 - 28 nM | Apparent affinity constants for individual enzyme species. | [15] |

Table 1: Summary of Quantitative Binding Data for M6P Receptors. (GAA: Acid α-glucosidase)

M6P-Independent Trafficking Pathways

While the M6P pathway is the primary route for most soluble lysosomal enzymes, alternative, M6P-independent mechanisms exist.[4][18] These pathways are crucial for the transport of certain enzymes and in specific cell types where the M6P pathway may be less active.[18][19]

-

LIMP-2-Mediated Transport: The lysosomal integral membrane protein 2 (LIMP-2) acts as a transport receptor for β-glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease.[4][18] This interaction is independent of M6P.[20]

-

Sortilin-Mediated Transport: Sortilin is another transmembrane receptor that has been shown to mediate the lysosomal transport of enzymes like acid sphingomyelinase and prosaposin.[18]

-

Protein-Based Signals: Some lysosomal enzymes, such as cathepsin D in certain B-lymphoblastoid cell lines, can be targeted to lysosomes via protein-based signals, even in the absence of M6P modification.[21]

Role in Disease and Therapeutic Applications

Defects in the M6P pathway lead to severe lysosomal storage diseases.

-

Mucolipidosis II (I-cell disease) and III: These diseases are caused by mutations in the gene encoding the GlcNAc-1-phosphotransferase enzyme.[3][7][10] The lack of a functional enzyme prevents the formation of the M6P marker.[8][10] Consequently, newly synthesized lysosomal enzymes are not recognized by the MPRs and are instead secreted from the cell, leading to a massive accumulation of undigested substrates within lysosomes.[8]

-

Enzyme Replacement Therapy (ERT): The M6P pathway is exploited for ERT, a primary treatment for many LSDs.[2][6] This therapy involves the intravenous administration of a recombinant form of the deficient enzyme.[2] For the therapy to be effective, the recombinant enzyme must be taken up by the patient's cells and delivered to the lysosome. This is achieved by engineering the enzymes to carry a high density of M6P residues, which allows them to bind to the CI-MPRs on the cell surface and be internalized via endocytosis.[2][6] The efficiency of ERT is therefore highly dependent on the M6P content of the therapeutic enzyme.[2][6]

-

Lysosome-Targeting Chimeras (LYTACs): A newer therapeutic strategy, LYTACs, also leverages the M6P pathway.[2] These are bifunctional molecules that link a cell-surface or secreted protein of interest to an M6P-containing moiety. This complex is then recognized by the CI-MPR, internalized, and delivered to the lysosome for degradation, providing a mechanism to eliminate pathogenic proteins.[2]

Experimental Protocols

Studying the M6P pathway requires a variety of specialized biochemical and cell biological techniques.

Protocol 1: M6P-Receptor Affinity Chromatography

This method is used to purify M6P-containing glycoproteins or the M6P receptors themselves.

-

Objective: To isolate M6P-tagged proteins from a complex mixture.

-

Principle: An M6P receptor (e.g., CI-MPR) is immobilized on a chromatography resin. A protein mixture is passed over the column. M6P-containing proteins bind to the receptor, while other proteins flow through. The bound proteins are then eluted with a solution of free M6P.

-

Methodology:

-

Matrix Preparation: Covalently couple purified M6P receptor to an activated chromatography matrix (e.g., CNBr-activated Sepharose). Equilibrate the column with a binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0).

-

Sample Loading: Apply the cell lysate or secreted protein concentrate to the column at a slow flow rate to allow for binding.

-

Washing: Wash the column extensively with the binding buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound M6P-glycoproteins by applying a gradient or step of a high concentration of free M6P (e.g., 5-10 mM this compound) in the binding buffer.

-

Analysis: Collect fractions and analyze them by SDS-PAGE, Western blotting, or mass spectrometry to identify the purified proteins.

-

Protocol 2: In Vitro M6P Synthesis Assay

This assay is used to determine if a specific lysosomal enzyme can be phosphorylated in vitro or to measure the activity of the M6P synthesis enzymes.[22][23]

-

Objective: To enzymatically add M6P to a purified high-mannose glycoprotein.

-

Principle: A purified target protein is incubated with the two enzymes of the M6P synthesis pathway and the necessary substrates. The addition of the M6P tag is then detected.

-

Methodology:

-

Reaction Setup (Step 1): Incubate the purified target glycoprotein (e.g., recombinant acid α-glucosidase) with purified GlcNAc-1-phosphotransferase in a buffer containing UDP-GlcNAc and appropriate cations (e.g., Mg²⁺, Mn²⁺) at 37°C.

-

Reaction Setup (Step 2): After a set incubation time, add purified "uncovering enzyme" (UCE) to the reaction mixture to remove the GlcNAc cap. Continue incubation.

-

Termination: Stop the reaction by heat inactivation or addition of EDTA.

-

Detection of M6P: The presence of the newly synthesized M6P tag can be confirmed by:

-

M6P Receptor Binding: Passing the reaction product over an M6P receptor affinity column and detecting its binding.[23]

-

Mass Spectrometry: Analyzing the glycan structures to detect the mass shift corresponding to the addition of a phosphate group.

-

Anti-M6P Antibody: Using an antibody specific for the M6P moiety in a Western blot or ELISA format.

-

-

Protocol 3: Cellular Uptake Assay for ERT Efficacy

This assay measures the efficiency of M6P-dependent endocytosis of a recombinant lysosomal enzyme, which is a critical parameter for evaluating potential ERT drugs.

-

Objective: To quantify the uptake of an M6P-tagged enzyme by target cells (e.g., patient-derived fibroblasts).

-

Principle: Cells are incubated with the M6P-tagged enzyme. The amount of enzyme internalized by the cells is then measured. A competition experiment using free M6P confirms that the uptake is receptor-mediated.

-

Methodology:

-

Cell Culture: Plate target cells (e.g., fibroblasts from an LSD patient) in a multi-well plate and grow to confluence.

-

Incubation: Add the recombinant M6P-tagged enzyme to the cell culture medium at various concentrations. For competition wells, co-incubate with a high concentration of free M6P (e.g., 5 mM). Incubate for several hours (e.g., 4-24 hours) at 37°C.

-

Washing: Remove the medium and wash the cells extensively with cold PBS to remove any enzyme bound to the cell surface.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantification: Measure the amount of internalized enzyme in the cell lysate. This can be done by:

-

Enzyme Activity Assay: Measuring the specific activity of the recombinant enzyme using a fluorogenic or chromogenic substrate.

-

Western Blot or ELISA: Using an antibody against the enzyme to determine its protein level.

-

-

Data Analysis: Plot enzyme uptake versus concentration. The uptake should be saturable and significantly inhibited in the competition wells, confirming M6P receptor-mediated endocytosis.

-

Conclusion

The this compound pathway is a sophisticated and essential sorting mechanism that underpins the biogenesis of lysosomes. Its core components—the synthesis enzymes, the M6P tag, and the specific receptors—work in a coordinated fashion to ensure the accurate delivery of potent acid hydrolases. The critical role of this pathway is highlighted by the severe pathology of diseases like Mucolipidosis II/III that result from its disruption. Furthermore, the M6P pathway has become a cornerstone of modern biotechnology, providing a rational basis for the design and delivery of enzyme replacement therapies for a range of devastating lysosomal storage diseases. A deep, technical understanding of this pathway remains vital for researchers and clinicians working to unravel the complexities of cellular trafficking and develop next-generation therapeutics.

References

- 1. Lysosomal enzyme trafficking: from molecular mechanisms to human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound pathway: a review on its role in lysosomal function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]

- 6. m6ptherapeutics.com [m6ptherapeutics.com]

- 7. The role of the Mannose 6-Phosphate recognition marker in Lysosomal Function and Dysfunction [repositorio.insa.pt]

- 8. researchgate.net [researchgate.net]

- 9. The host this compound pathway and viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]

- 12. journals.biologists.com [journals.biologists.com]

- 13. portlandpress.com [portlandpress.com]

- 14. Mannose 6-phosphate receptor targeting and its applications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ligand binding specificities of the two mannose 6-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound/insulin-like growth factor-II receptor is a receptor for retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of a fourth mannose 6-phosphate binding site in the cation-independent mannose 6-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mannose 6 phosphorylation of lysosomal enzymes controls B cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mannose 6-phosphate-independent Lysosomal Sorting of LIMP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mannose 6-phosphate-independent targeting of lysosomal enzymes in I- cell disease B lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Toward Engineering the Mannose 6-Phosphate Elaboration Pathway in Plants for Enzyme Replacement Therapy of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mannose-6-Phosphate Synthesis Pathway and its Key Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mannose-6-phosphate (M6P) is a critical carbohydrate signal with a dual role in cellular metabolism and protein trafficking. It serves as a key intermediate in glycolysis and gluconeogenesis and, most notably, acts as a specific recognition marker for the transport of newly synthesized acid hydrolase precursor proteins to the lysosome. Deficiencies in the M6P synthesis pathway are linked to a class of lysosomal storage disorders, making the enzymes involved attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the M6P synthesis pathways, detailing the key enzymes, their kinetics, and relevant experimental protocols for their study.

Introduction

The synthesis of this compound occurs through two primary and distinct pathways within the cell:

-

De Novo Synthesis from Glucose: This pathway converts glucose-6-phosphate, a central metabolite in glycolysis, into this compound through a series of enzymatic reactions. This pathway is crucial for providing a cellular pool of M6P for various metabolic needs, including glycosylation.

-

Generation of the M6P Recognition Marker on Lysosomal Enzymes: This highly specific pathway takes place in the Golgi apparatus and involves the enzymatic modification of N-linked oligosaccharides on newly synthesized lysosomal hydrolases. This M6P tag is essential for their recognition by M6P receptors and subsequent transport to the lysosome.[1][2][3]

This guide will delve into the technical details of both pathways, focusing on the core enzymes, their quantitative characteristics, and the methodologies used for their investigation.

De Novo Synthesis of this compound from Glucose

The conversion of glucose to this compound is a three-step enzymatic process that integrates with central carbon metabolism.

Pathway Overview

The de novo synthesis pathway begins with the phosphorylation of mannose, derived from glucose, and proceeds through isomerization and mutase reactions to yield this compound.

Caption: De Novo Synthesis of this compound.

Key Enzymes and Quantitative Data

The efficiency and regulation of this pathway are dictated by the kinetic properties of its constituent enzymes.

| Enzyme | Substrate(s) | Product(s) | Km | Vmax | Source Organism/Tissue |

| Hexokinase | Mannose, ATP | This compound, ADP | 0.07 mM - 6 mM | Varies | Lobster, Rat |

| Phosphomannose Isomerase (PMI) | This compound | Fructose-6-Phosphate (B1210287) | - | - | Human, E. coli |

| Phosphomannomutase (PMM) | Mannose-1-Phosphate | This compound | - | - | Human |

Note: Quantitative data for enzyme kinetics can vary significantly based on the source organism, isozyme, and experimental conditions. The values presented are illustrative.

Hexokinase: This enzyme catalyzes the initial phosphorylation of mannose. Several isozymes of hexokinase exist, and their affinity for mannose can differ. For instance, one hexokinase isozyme from Homarus americanus exhibits a high affinity for mannose (Km = 0.07 mM), while another has a lower affinity (Km = 0.13 mM).[4] In rat liver, hexokinase displays a higher affinity but lower Vmax for the alpha-anomer of D-mannose compared to the beta-anomer.[5]

Phosphomannose Isomerase (PMI): PMI catalyzes the reversible isomerization of this compound to fructose-6-phosphate, thereby linking mannose metabolism to glycolysis.[6]

Phosphomannomutase (PMM): This enzyme interconverts mannose-1-phosphate and this compound, a crucial step in the synthesis of GDP-mannose required for glycosylation reactions.

Experimental Protocols

This continuous spectrophotometric assay measures PMI activity by coupling the production of fructose-6-phosphate to the reduction of NADP+.[7]

Principle: PMI converts this compound to fructose-6-phosphate. Fructose-6-phosphate is then converted to glucose-6-phosphate by phosphoglucose (B3042753) isomerase (PGI). Subsequently, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, reducing NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.4

-

Substrate Stock Solution: 66 mM D-Mannose 6-Phosphate

-

NADP+ Stock Solution: 13.5 mM NADP+ (prepare fresh)

-

PGI Enzyme Solution: 1000 units/mL

-

G6PDH Enzyme Solution: 100 units/mL

-

PMI Enzyme Sample

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, this compound solution, NADP+ solution, PGI solution, and G6PDH solution.

-

Add the PMI enzyme sample to initiate the reaction.

-

Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.

-

The rate of NADPH production is proportional to the PMI activity.

This assay measures PMM activity in leukocytes by monitoring the conversion of NADP to NADPH.[8]

Principle: PMM converts mannose-1-phosphate to this compound. The product, this compound, is then acted upon by a series of coupling enzymes (phosphomannose isomerase and phosphoglucose isomerase) to produce glucose-6-phosphate, which is then oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH.

Reagents:

-

Reaction Mixture: 50 mM HEPES pH 7.1, 5 mM MgCl₂, 100 µM Mannose-1-Phosphate, 100 µM Glucose-1,6-bisphosphate

-

Coupling Enzymes: Phosphoglucoisomerase, Phosphomannose isomerase, Glucose-6-phosphate dehydrogenase

-

1 mM NADP+

-

Leukocyte cell extract

Procedure:

-

Incubate the cell extract with the reaction mixture at 37°C.

-

Stop the reaction by heating.

-

Add the coupling enzymes and NADP+ to the supernatant.

-

Measure the absorbance at 340 nm to determine the amount of NADPH produced.

Generation of the M6P Recognition Marker on Lysosomal Enzymes

This pathway is responsible for the specific tagging of lysosomal hydrolases, ensuring their correct trafficking to the lysosome. This process occurs in the cis-Golgi network.[1][2]

Pathway Overview

The formation of the M6P marker is a two-step enzymatic process.

Caption: M6P Marker Synthesis on Lysosomal Enzymes.

Key Enzymes

N-acetylglucosamine-1-phosphotransferase (GNPT): This enzyme catalyzes the first and rate-limiting step in the formation of the M6P marker. It is a complex enzyme composed of α, β, and γ subunits. The α and β subunits are encoded by the GNPTAB gene, while the γ subunit is encoded by the GNPTG gene.[9] GNPT recognizes a specific protein determinant on lysosomal enzymes and transfers a GlcNAc-1-phosphate group from UDP-GlcNAc to a terminal mannose residue on the N-linked oligosaccharide.

N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (UCE or NAGPA): Also known as the "uncovering enzyme," UCE removes the terminal N-acetylglucosamine residue, exposing the this compound recognition marker.[1][10][11] This enzyme is encoded by the NAGPA gene.[12]

Experimental Protocols

This protocol measures endogenous GNPT activity in cell lysates.

Principle: The assay quantifies the transfer of [³H]GlcNAc-1-P from the donor substrate [³H]UDP-GlcNAc to an acceptor molecule, methyl α-D-mannopyranoside (α-MM). The radiolabeled product is then separated from the unreacted donor substrate by chromatography.

Reagents:

-

[³H]UDP-GlcNAc (radiolabeled donor substrate)

-

Cold UDP-GlcNAc

-

ATP

-

Methyl α-D-mannopyranoside (α-MM; acceptor substrate)

-

Cell lysate

-

QAE Sephadex A-25 resin

-

Tris buffer with NaCl for elution

Procedure:

-

Prepare cell lysates from the cells of interest.

-

Set up the enzymatic reaction containing cell lysate, [³H]UDP-GlcNAc, cold UDP-GlcNAc, ATP, and α-MM.

-

Incubate to allow the transfer of [³H]GlcNAc-1-P.

-

Apply the reaction mixture to a QAE Sephadex column.

-

Wash the column to remove unreacted [³H]UDP-GlcNAc.

-

Elute the [³H]GlcNAc-1-P-αMM product.

-

Quantify the radioactivity in the eluate using a scintillation counter to determine GNPT activity.

A direct and detailed protocol for UCE/NAGPA activity with kinetic parameters is less commonly available in generalized forms due to the complexity of its substrate. However, its activity can be inferred by the "uncovering" of the M6P moiety. One approach involves a two-step in vitro M6P elaboration assay.[13][14]

Principle: A purified lysosomal enzyme with high-mannose N-glycans is first treated with recombinant GNPT to add the GlcNAc-P-Man structure. Subsequently, the product is incubated with a source of UCE/NAGPA. The successful uncovering of the M6P tag can then be assessed by the ability of the modified lysosomal enzyme to bind to M6P receptors.

Procedure:

-

Incubate a purified lysosomal enzyme (e.g., IDUA) with recombinant GNPT and UDP-GlcNAc.

-

Purify the product (GlcNAc-P-Man-IDUA).

-

Incubate the purified product with a source of UCE/NAGPA (e.g., purified recombinant UCE or a cell extract).

-

Assess the generation of M6P-IDUA by its ability to bind to an M6P receptor affinity column.

-

Elute the bound protein and quantify it.

Regulation of the this compound Pathway

The M6P-dependent trafficking of lysosomal enzymes is a tightly regulated process. Insulin-like growth factor 2 (IGF2) has been shown to allosterically regulate the binding of lysosomal enzymes to the cation-independent mannose 6-phosphate receptor (CI-MPR).[15] Furthermore, cellular stress, such as that induced by viral infections, can lead to an elevation in M6P concentrations, which in turn can signal for the destruction of lipid-linked oligosaccharides, highlighting a role for M6P in cellular stress responses.[16]

References

- 1. Frontiers | The host this compound pathway and viral infection [frontiersin.org]

- 2. The host this compound pathway and viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into how GlcNAc-1-phosphotransferase directs lysosomal protein transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two hexokinases of Homarus americanus (lobster), one having great affinity for mannose and fructose and low affinity for glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Consensus guideline for the diagnosis and management of mannose phosphate isomerase-congenital disorder of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Leukocyte Phosphomannomutase and Phosphomannose Isomerase Activity in an Indian Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-acetylglucosamine-1-phosphate transferase - Wikipedia [en.wikipedia.org]

- 10. NAGPA N-acetylglucosamine-1-phosphodiester alpha-N-acetylglucosaminidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. N-acetylglucosamine-1-phosphodiester alpha-N-acetylglucosaminidase - Wikipedia [en.wikipedia.org]

- 12. NAGPA N-acetylglucosamine-1-phosphodiester alpha-N-acetylglucosaminidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Lysosomal enzyme binding to the cation-independent mannose 6-phosphate receptor is regulated allosterically by insulin-like growth factor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound regulates destruction of lipid-linked oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

The Mannose-6-Phosphate Recognition Marker: A Structural and Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural characteristics of the mannose-6-phosphate (M6P) recognition marker, a critical determinant for the trafficking of lysosomal enzymes. We delve into the biosynthesis of this marker, the intricate molecular recognition by its receptors, and the experimental methodologies used to study these processes. This guide is intended to serve as a valuable resource for researchers in cell biology, lysosomal storage disorders, and for professionals involved in the development of enzyme replacement therapies and other lysosome-targeted drugs.

Introduction to the this compound Pathway

The accurate delivery of newly synthesized acid hydrolases to the lysosome is essential for cellular homeostasis. This process is primarily mediated by the this compound (M6P) pathway. In the cis-Golgi, a specific carbohydrate recognition marker, M6P, is added to N-linked high-mannose-type oligosaccharides of these hydrolases.[1] This M6P tag is then recognized by M6P receptors (MPRs) in the trans-Golgi network (TGN), which sort and package the enzymes into clathrin-coated vesicles destined for the endo-lysosomal system.[2][3] Dysregulation of this pathway can lead to the mis-sorting of lysosomal enzymes and result in severe lysosomal storage diseases, such as Mucolipidosis II and III.[4]

Biosynthesis of the this compound Recognition Marker

The formation of the M6P recognition marker is a two-step enzymatic process that occurs in the Golgi apparatus.[5][6]

Step 1: Addition of N-acetylglucosamine-1-phosphate

The first and rate-limiting step is catalyzed by the UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase or GNPT).[4][6] This enzyme specifically recognizes a protein determinant on the surface of lysosomal hydrolases and transfers N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from a UDP-GlcNAc donor to the C-6 hydroxyl group of one or more mannose residues on the N-linked glycans.[2][3]

GNPT is a hexameric complex composed of three subunits: α₂, β₂, and γ₂.[3][4] The α and β subunits are derived from the proteolytic cleavage of a common precursor encoded by the GNPTAB gene and form the catalytic core.[3][7] The γ subunit, encoded by the GNPTG gene, plays a role in substrate recognition and enhances the phosphorylation of a subset of lysosomal enzymes.[3]

Step 2: Uncovering the this compound Moiety

The second step involves the removal of the "covering" N-acetylglucosamine residue by the N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase, colloquially known as the "uncovering enzyme" (UCE) or NAGPA.[1][8] This enzyme is a type I transmembrane protein located in the trans-Golgi network.[9] The removal of the GlcNAc moiety exposes the M6P recognition marker, allowing for high-affinity binding to the M6P receptors.[1]

Signaling Pathway for M6P Biosynthesis

Caption: Biosynthesis of the M6P recognition marker in the Golgi apparatus.

Recognition of this compound by M6P Receptors

The newly formed M6P marker is recognized by two P-type lectin receptors in the trans-Golgi network: the cation-independent M6P receptor (CI-MPR) and the cation-dependent M6P receptor (CD-MPR).[10][11]

-

Cation-Independent M6P Receptor (CI-MPR): This is a large, ~300 kDa monomeric type I transmembrane protein.[10] Its extracytoplasmic domain consists of 15 homologous domains, with domains 3, 5, and 9 being primarily responsible for M6P binding.[10] The CI-MPR can bind two molecules of M6P per molecule of receptor.[12] It is also known as the insulin-like growth factor 2 (IGF-II) receptor, as it has a distinct binding site for IGF-II.[12]

-

Cation-Dependent M6P Receptor (CD-MPR): This is a smaller, ~46 kDa type I transmembrane protein that functions as a dimer.[10] Each monomer has a single M6P binding site. As its name suggests, its binding to M6P is enhanced in the presence of divalent cations, although this is not an absolute requirement for the human receptor.[10]

Both receptors bind their ligands optimally at the slightly acidic pH of the TGN (pH ~6.5-6.7) and release them in the more acidic environment of the late endosomes (pH <6.0).[13] This pH-dependent binding and release mechanism is crucial for the efficient delivery of lysosomal enzymes.[13]

M6P-Mediated Trafficking Pathway

Caption: Trafficking of M6P-tagged enzymes from the TGN to the lysosome.

Quantitative Data on M6P Recognition

The affinity of M6P-containing ligands for the M6P receptors is a key determinant of efficient lysosomal targeting. This is influenced by the number and location of M6P moieties on the N-glycan, as well as the overall glycan structure.

| Ligand | Receptor | Binding Affinity (Kd) | Reference |

| This compound | CI-MPR | 7 µM | [10] |

| This compound | CD-MPR | 8 µM | [10] |

| M6P-N-acetylglucosamine | CI-MPR (Domain 5) | Preferential binding over M6P | [5] |

| M6P-N-acetylglucosamine | CI-MPR (Domains 14-15) | 17 µM | [5] |

| This compound | CI-MPR (Domains 14-15) | 13 µM | [5] |

| Enzyme | Substrate | Km | kcat | Reference |

| GlcNAc-1-phosphotransferase (recombinant truncated human) | α-methyl-mannoside | 1.1 mM | 0.16 s-1 | [14] |

| N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (bovine liver) | GlcNAc-α-P-Man-α-1,2-Man | 0.04 mM | - | [8] |

Experimental Protocols

GlcNAc-1-Phosphotransferase (GNPT) Activity Assay

This assay measures the transfer of radiolabeled GlcNAc-1-P from UDP-[³H]GlcNAc to an acceptor substrate.

Materials:

-

Cell lysate containing GNPT

-

UDP-[³H]GlcNAc (radiolabeled donor substrate)

-

α-methyl-D-mannopyranoside (α-MM; acceptor substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MnCl₂)

-

QAE-Sephadex A-25 resin

-

Scintillation fluid and counter

Procedure:

-

Prepare the reaction mixture containing cell lysate, assay buffer, α-MM, and UDP-[³H]GlcNAc.[15][16]

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[15][16]

-

Stop the reaction by adding a stop buffer or by heat inactivation.

-

Apply the reaction mixture to a QAE-Sephadex A-25 column to separate the product ([³H]GlcNAc-1-P-αMM) from the unreacted UDP-[³H]GlcNAc.[15][16]

-

Wash the column to remove unbound components.

-

Elute the product using a salt gradient (e.g., NaCl).[15][16]

-

Quantify the radioactivity in the eluted fractions using a scintillation counter.[15][16]

-

Calculate the enzyme activity based on the amount of product formed over time.

N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (Uncovering Enzyme) Assay

This assay measures the release of GlcNAc from a synthetic substrate.

Materials:

-

Cell lysate or purified uncovering enzyme

-

Synthetic substrate (e.g., [³H]GlcNAc-P-Man-α-Me)[9]

-

Assay buffer (e.g., Tris-buffered saline, pH 7.0)[9]

-

Method to separate product from substrate (e.g., column chromatography)

-

Scintillation fluid and counter

Procedure:

-

Incubate the enzyme source with the radiolabeled substrate in the assay buffer at 37°C.[9]

-

After a defined time, stop the reaction.

-

Separate the released [³H]GlcNAc from the unreacted substrate.

-

Quantify the amount of released [³H]GlcNAc using a scintillation counter.

-

Determine the enzyme activity based on the rate of product formation.

Alternatively, an ELISA-based assay can be used to quantify the uncovering enzyme protein levels.[1][2]

Surface Plasmon Resonance (SPR) for M6P Receptor-Ligand Binding

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding kinetics and affinity.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified M6P receptor (ligand)

-

M6P-containing glycan or glycoprotein (B1211001) (analyte)

-

Immobilization buffers (e.g., acetate (B1210297) buffer, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., low pH glycine)

Procedure:

-

Ligand Immobilization: Covalently immobilize the purified M6P receptor onto the sensor chip surface using amine coupling chemistry.[10][13]

-

Analyte Injection: Inject a series of concentrations of the M6P-containing analyte over the sensor surface.[10][13]

-

Association and Dissociation Monitoring: Monitor the change in the refractive index in real-time as the analyte binds to (association) and dissociates from (dissociation) the immobilized receptor.[10][13]

-

Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.[10]

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).

Experimental Workflow for In Vitro M6P Tag Synthesis and Receptor Binding Analysis

Caption: A generalized workflow for the in vitro synthesis of the M6P tag and subsequent analysis of receptor binding.

Conclusion

The this compound recognition marker is a cornerstone of lysosomal biogenesis. A thorough understanding of its structure, biosynthesis, and interaction with M6P receptors is paramount for elucidating the molecular basis of lysosomal function and dysfunction. The experimental approaches detailed in this guide provide a framework for researchers to investigate this critical pathway, paving the way for the development of novel therapeutic strategies for lysosomal storage disorders and other related diseases.

References

- 1. mybiosource.com [mybiosource.com]

- 2. omnimabs.com [omnimabs.com]

- 3. Structure of the human GlcNAc-1-phosphotransferase αβ subunits reveals regulatory mechanism for lysosomal enzyme glycan phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-acetylglucosamine-1-phosphodiester alpha-N-acetylglucosaminidase - Wikipedia [en.wikipedia.org]

- 5. The glycan-binding properties of the cation-independent mannose 6-phosphate receptor are evolutionary conserved in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategies for carbohydrate recognition by the mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Acetylglucosaminidase (beta-NAG) Activity Assay Kit | Abcam [abcam.com]

- 8. Lysosomal Hydrolase Mannose 6-Phosphate Uncovering Enzyme Resides in the trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 10. This compound glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orbit.dtu.dk [orbit.dtu.dk]

- 15. chem.uci.edu [chem.uci.edu]

- 16. mybiosource.com [mybiosource.com]

The Mannose-6-Phosphate Pathway: A Historical and Technical Guide to Lysosomal Targeting

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The mannose-6-phosphate (M6P) pathway is a critical cellular mechanism responsible for the targeted delivery of soluble acid hydrolases to the lysosome. This intricate system ensures the proper functioning of these organelles in cellular degradation and recycling processes. Dysregulation of the M6P pathway is implicated in a class of devastating genetic disorders known as lysosomal storage diseases. This technical guide provides a comprehensive overview of the history of M6P research, detailing the key discoveries, experimental methodologies, and quantitative data that have shaped our understanding of this essential biological pathway.

A Journey of Discovery: The History of this compound Research

The elucidation of the M6P pathway is a story of meticulous scientific inquiry, spanning several decades and involving pioneering work from numerous researchers. The timeline below highlights the key milestones in this journey.

| Year | Key Discovery/Event | Key Scientists/Contributors |

| Late 1950s - Early 1960s | Identification and characterization of the lysosome as the cell's degradative organelle.[1] | Christian de Duve |

| 1963 | Pompe disease is the first disease identified as a lysosomal storage disease, caused by a deficiency of α-glucosidase.[1] | H.G. Hers |

| 1970s | Elizabeth Neufeld's research on I-cell disease (Mucolipidosis II) reveals that the underlying defect is not the absence of lysosomal enzymes, but their mis-targeting and secretion from the cell.[2] | Elizabeth Neufeld |

| 1977 | The "recognition marker" on lysosomal enzymes responsible for their uptake into fibroblasts is identified as this compound. | Kaplan, Sly, and others |

| Late 1970s - Early 1980s | The two-step enzymatic process for the addition of the M6P tag to lysosomal enzymes is elucidated. This involves UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase) and N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (the "uncovering enzyme"). | Stuart Kornfeld and others |

| Early 1980s | The discovery and isolation of the cation-independent this compound receptor (CI-MPR) through affinity chromatography. | Stuart Kornfeld's laboratory |

| Mid 1980s | The identification of a second M6P receptor, the cation-dependent this compound receptor (CD-MPR). | Several research groups |

The this compound Signaling Pathway

The M6P-dependent targeting of lysosomal enzymes is a highly regulated process that begins in the Golgi apparatus and culminates in the delivery of hydrolases to the lysosome.

References

Mannose-6-phosphate receptors: structure, function, and ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannose-6-phosphate receptors (MPRs) are a family of transmembrane glycoproteins crucial for the targeted delivery of newly synthesized soluble lysosomal enzymes to the lysosome. This process is essential for cellular homeostasis, and its dysfunction can lead to severe lysosomal storage diseases. There are two primary types of MPRs: the Cation-Independent this compound Receptor (CI-MPR), also known as the insulin-like growth factor II receptor (IGF2R), and the Cation-Dependent this compound Receptor (CD-MPR). This guide provides an in-depth overview of the structure, function, and ligands of these receptors, along with detailed experimental protocols for their study, making it a valuable resource for researchers in cell biology and professionals in drug development.

Structure of this compound Receptors

MPRs are type I transmembrane proteins, characterized by a large N-terminal extracytoplasmic domain, a single transmembrane domain, and a short C-terminal cytoplasmic tail.[1] The cytoplasmic tails contain sorting signals that direct the intracellular trafficking of the receptors.[1]

Cation-Independent this compound Receptor (CI-MPR/IGF2R)

The CI-MPR is a large, monomeric glycoprotein (B1211001) with a molecular weight of approximately 300 kDa.[1] Its extensive extracytoplasmic domain is composed of 15 homologous repeating domains, each about 150 amino acids in length.[1][2] These are known as this compound receptor homology (MRH) domains.[2] The structure of some of these domains has been determined by X-ray crystallography.[2] The CI-MPR primarily exists as a dimer in the cell membrane.[1][2]

Cation-Dependent this compound Receptor (CD-MPR)

In contrast, the CD-MPR is a smaller protein of about 46 kDa and functions as a homodimer, although monomeric and tetrameric forms have also been observed.[1][3] Each monomer of the CD-MPR contains a single extracytoplasmic M6P-binding domain of approximately 157 amino acid residues.[1][3] This domain forms a nine-stranded β-barrel structure capable of binding a single this compound molecule.[1] The binding of M6P to the CD-MPR is enhanced by the presence of divalent cations like Mn²⁺.[1][3]

| Property | Cation-Independent MPR (CI-MPR/IGF2R) | Cation-Dependent MPR (CD-MPR) |

| Molecular Weight | ~300 kDa[1] | ~46 kDa[1][3] |

| Structure | Monomer, exists as a dimer in the membrane[1][2] | Homodimer (also monomeric and tetrameric forms)[1][3] |

| Extracytoplasmic Domains | 15 homologous MRH domains[1][2] | 1 M6P-binding domain per monomer[1][3] |

| M6P Binding Sites | Domains 3, 5, and 9[1][2] | One per monomer[1] |

| Other Ligand Binding Sites | Insulin-like Growth Factor II (IGF-II) on domain 11[1][4] | None well-characterized |

| Cation Dependence | Independent | Enhanced by divalent cations (e.g., Mn²⁺)[1][3] |

Function of this compound Receptors

The primary function of both MPRs is to recognize and bind lysosomal enzymes bearing the this compound (M6P) signal in the trans-Golgi network (TGN).[1][2] This interaction is pH-dependent, with optimal binding occurring at the slightly acidic pH of the TGN (pH 6.0-7.0).[1][5]

The M6P-Dependent Trafficking Pathway

The journey of a lysosomal enzyme begins in the cis-Golgi, where it is tagged with M6P.[2] In the TGN, MPRs bind to these M6P-tagged enzymes. The resulting receptor-ligand complexes are then packaged into clathrin-coated vesicles and transported to late endosomes.[4] The acidic environment of the late endosomes (pH < 5.5) facilitates the dissociation of the enzyme from the receptor.[5] The now-unbound MPRs are recycled back to the TGN for further rounds of transport, while the lysosomal enzymes are delivered to lysosomes.[1][2]

The CI-MPR also plays a role in endocytosis, with about 10-20% of these receptors located on the cell surface.[1] Here, they capture any M6P-tagged enzymes that may have been secreted from the cell and transport them to the lysosome.[1]

Ligands of this compound Receptors

The primary ligands for MPRs are soluble lysosomal hydrolases that have been post-translationally modified with one or more M6P moieties on their N-linked oligosaccharides.

This compound (M6P)

Both the CI-MPR and CD-MPR bind to terminal this compound residues with similar affinities.[1]

| Receptor | Ligand | Binding Affinity (KD) |

| CI-MPR | This compound | 7 µM[1] |

| CD-MPR | This compound | 8 µM[1] |

The CI-MPR has three distinct M6P binding sites located in domains 3, 5, and 9. Domains 3 and 9 exhibit high-affinity binding to M6P.[1][2] Domain 5 has a weaker affinity for M6P but can also bind to the phosphodiester Man-phosphate-GlcNAc, which serves as a salvage pathway for enzymes that have not been fully processed.[1]

Insulin-like Growth Factor II (IGF-II)

A unique feature of the CI-MPR is its ability to bind insulin-like growth factor II (IGF-II), a potent mitogen.[4] The binding site for IGF-II is located on domain 11 of the CI-MPR and is distinct from the M6P binding sites.[1][4] This dual ligand-binding capability highlights the multifunctional nature of the CI-MPR.

Other Ligands

The CI-MPR has been shown to interact with other M6P-containing glycoproteins, including the latent TGFβ precursor, urokinase-type plasminogen activator receptor, and Granzyme B.[4] Additionally, retinoic acid can bind to the CI-MPR at a site distinct from both the M6P and IGF-II binding sites.[4]

Experimental Protocols

Studying MPRs and their interactions with ligands requires a variety of biochemical and cell biological techniques. Below are detailed methodologies for key experiments.

Purification of this compound Receptors by Affinity Chromatography

Objective: To isolate MPRs from a cellular source.

Materials:

-

Cell lysate containing MPRs

-

Affinity column matrix (e.g., phosphomannan-Sepharose)[6]

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM β-glycerophosphate, 1 mM EDTA, 0.05% Triton X-100)

-

Wash buffer (Binding buffer with 500 mM NaCl)

-

Elution buffer (Binding buffer containing 5 mM this compound)

Protocol:

-

Equilibrate the affinity column with 5-10 column volumes of binding buffer.

-

Load the clarified cell lysate onto the column at a slow flow rate (e.g., 0.5 mL/min) to allow for binding.

-

Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.

-

Elute the bound MPRs with 3-5 column volumes of elution buffer.

-

Collect fractions and analyze for the presence of MPRs using SDS-PAGE and Western blotting with an anti-MPR antibody.

-

Pool fractions containing the purified MPR and dialyze against a suitable storage buffer.

Analysis of Ligand Binding Affinity by Surface Plasmon Resonance (SPR)

Objective: To determine the kinetic parameters (kon, koff) and binding affinity (KD) of a ligand for an MPR.

Materials:

-

Purified MPR

-

Ligand of interest (e.g., M6P-containing glycoprotein)

-

SPR instrument and sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Immobilize the purified MPR onto the sensor chip surface via amine coupling according to the manufacturer's instructions.

-

Prepare a series of dilutions of the ligand in running buffer.

-

Inject the ligand dilutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in response units (RU) over time to obtain association and dissociation curves.

-

Regenerate the sensor surface between ligand injections using a suitable regeneration solution (e.g., low pH glycine).

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD.

Structural Determination by X-ray Crystallography

Objective: To determine the three-dimensional structure of an MPR or an MPR-ligand complex.

Materials:

-

Highly purified and concentrated MPR or MPR-ligand complex

-

Crystallization screens and plates

-

Cryoprotectant

Protocol:

-

Screen for crystallization conditions using various commercially available or custom-made screens by setting up vapor diffusion (hanging or sitting drop) experiments.

-

Optimize promising crystallization conditions by varying precipitant concentration, pH, and temperature.

-

Mount a suitable crystal in a cryo-loop and flash-cool it in liquid nitrogen after soaking in a cryoprotectant solution.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the crystal structure using molecular replacement (if a homologous structure is available) or experimental phasing methods.

-

Build and refine the atomic model against the electron density map.

Cellular Localization by Immunofluorescence

Objective: To visualize the subcellular distribution of MPRs.

Materials:

-

Cells grown on coverslips

-

Primary antibody against the MPR of interest

-

Fluorescently labeled secondary antibody

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Mounting medium with DAPI

Protocol:

-

Fix the cells with fixation solution for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization solution for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate the cells with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium with DAPI.

-

Visualize the cells using a fluorescence microscope.

Conclusion and Future Directions

The this compound receptors are central players in the intricate process of lysosomal biogenesis. Their well-defined structures and ligand-binding properties have made them attractive targets for therapeutic interventions, particularly in the context of enzyme replacement therapies for lysosomal storage diseases. The development of synthetic ligands with high affinity and stability for MPRs holds promise for enhancing the delivery of therapeutic agents to the lysosome.[7] Furthermore, the dual functionality of the CI-MPR in both lysosomal trafficking and growth factor regulation presents exciting opportunities for targeting cancer cells that overexpress this receptor.[8][9] Continued research into the structure, function, and regulation of MPRs, utilizing the advanced experimental approaches outlined in this guide, will undoubtedly pave the way for novel therapeutic strategies for a range of human diseases.

References

- 1. Affinity purification of mannose 6-phosphate receptor proteins. Purification and partial characterisation of goat liver receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]

- 3. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An immuno-affinity method for the purification of mannose 6-phosphate receptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 6. Structural Insights into the Mechanism of pH-dependent Ligand Binding and Release by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. docs.aatbio.com [docs.aatbio.com]

A Tale of Two Receptors: An In-depth Technical Guide to Cation-Independent and Cation-Dependent Mannose-6-Phosphate Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise trafficking of newly synthesized lysosomal hydrolases to the lysosome is a fundamental cellular process, critical for cellular homeostasis and the prevention of a multitude of human diseases. Central to this pathway are two transmembrane glycoproteins: the Cation-Independent Mannose-6-Phosphate Receptor (CI-MPR), also known as the Insulin-like Growth Factor 2 Receptor (IGF2R), and the Cation-Dependent this compound Receptor (CD-MPR). While both receptors recognize the this compound (M6P) signal on lysosomal enzymes, they exhibit distinct structural and functional characteristics that dictate their specific roles in intracellular transport and beyond. This technical guide provides a comprehensive comparison of the CI-MPR and CD-MPR, detailing their structural disparities, ligand-binding kinetics, cellular trafficking pathways, and associated signaling functions. Furthermore, this guide includes detailed experimental protocols for key assays and visual diagrams of relevant pathways to serve as a valuable resource for researchers in the field.

Core Structural and Functional Distinctions

The CI-MPR and CD-MPR are both type I transmembrane proteins, yet they differ significantly in their molecular architecture and ligand recognition capabilities.[1][2] The CI-MPR is a large, monomeric glycoprotein (B1211001) of approximately 300 kDa, while the CD-MPR is a smaller, 46 kDa protein that functions as a homodimer.[1][3]

The extracellular domain of the CI-MPR is composed of 15 homologous repeating domains, three of which have been identified as M6P-binding sites (domains 3, 5, and 9).[2][4] This multi-domain structure allows the CI-MPR to bind a wide array of M6P-containing ligands with high affinity.[4] In contrast, the CD-MPR possesses a single M6P-binding site per monomer.[3]

A key distinguishing feature is the cation dependency for ligand binding. As its name suggests, the CD-MPR's binding to M6P is enhanced in the presence of divalent cations such as Mn²⁺, a property not shared by the CI-MPR.[5][6] However, it is important to note that for the human CD-MPR, divalent cations are not absolutely essential for ligand binding, though the nomenclature has been retained.[2] Both receptors exhibit optimal ligand binding at a slightly acidic pH of 6.5-7.0, facilitating the capture of lysosomal enzymes in the trans-Golgi network (TGN).[1] Dissociation of the ligand is triggered by the more acidic environment of the late endosomes (pH < 5.5).[5]

Beyond its role in lysosomal enzyme trafficking, the CI-MPR has a dual function as the receptor for insulin-like growth factor 2 (IGF2), a potent mitogen.[1][7] The binding site for IGF2 is located in domain 11 of the CI-MPR and is distinct from the M6P-binding sites.[2][4] The CD-MPR does not bind IGF2.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for the CI-MPR and CD-MPR, providing a comparative overview of their properties.

| Feature | Cation-Independent MPR (CI-MPR / IGF2R) | Cation-Dependent MPR (CD-MPR) |

| Alternate Names | IGF2R, MPR300, CD222 | M6PR, MPR46 |

| Molecular Weight | ~300 kDa | ~46 kDa (monomer) |

| Quaternary Structure | Monomer (may form dimers) | Homodimer |

| Extracellular Domains | 15 homologous repeats | 1 M6P-binding domain per monomer |

| M6P Binding Sites | 3 (Domains 3, 5, 9) | 1 per monomer |

| IGF2 Binding | Yes (Domain 11) | No |

| Cation Dependence | No | Enhanced binding with divalent cations (e.g., Mn²⁺) |

| Optimal Binding pH | 6.5 - 7.4 | ~6.5 |

| Cellular Localization | Trans-Golgi Network, Endosomes, Plasma Membrane (10-20%) | Trans-Golgi Network, Endosomes |

Table 1: General Characteristics of CI-MPR and CD-MPR.

| Ligand | Receptor | Dissociation Constant (Kd) | Experimental Conditions | Reference |

| This compound (M6P) | CI-MPR | ~7 µM | [2] | |

| This compound (M6P) | CD-MPR | ~8 µM | [2] | |

| Insulin-like Growth Factor 2 (IGF2) | CI-MPR | 0.2 nM | pH 7.4 | [1][7] |

| Insulin-like Growth Factor 1 (IGF1) | CI-MPR | 0.4 µM | [7] | |

| M6P-containing glycoproteins | CI-MPR | 1 - 5 nM | [8] | |

| M6P-containing glycoproteins | CD-MPR | 7 - 28 nM | [8] | |

| β-glucuronidase | CI-MPR (bovine) | 40 nM | [4] | |

| Plasminogen | CI-MPR (bovine) | 30 nM | [4] | |

| IGF2 | CI-MPR (bovine) | 1 nM | [4] |

Table 2: Binding Affinities of CI-MPR and CD-MPR for Various Ligands.

Cellular Trafficking and Sorting

Both MPRs are integral to the trafficking of M6P-tagged lysosomal hydrolases from the TGN to the lysosomes. The process begins in the TGN where newly synthesized hydrolases, bearing the M6P recognition marker, bind to the MPRs. These receptor-ligand complexes are then packaged into clathrin-coated vesicles, a process facilitated by adaptor proteins of the GGA family, and transported to early endosomes.[5]

Upon reaching the late endosomes, the acidic environment induces a conformational change in the receptors, leading to the release of the lysosomal enzymes.[5] The hydrolases are subsequently delivered to lysosomes, while the unoccupied MPRs are recycled back to the TGN for another round of transport.[9][10] The CI-MPR is also found on the plasma membrane, where it functions to recapture any M6P-tagged enzymes that may have been secreted from the cell.[9]

Signaling Pathways

CI-MPR / IGF2R Signaling

The dual functionality of the CI-MPR as the IGF2 receptor implicates it in cellular signaling pathways, primarily through its interaction with G proteins.[11][12] Binding of IGF2 to the CI-MPR can initiate a signaling cascade that influences cell growth, proliferation, and apoptosis. This signaling is thought to occur through the activation of heterotrimeric G proteins, leading to the modulation of downstream effectors such as the MAPK/ERK pathway.[13][14]

CD-MPR Signaling

Currently, there is limited evidence to suggest that the CD-MPR is directly involved in signal transduction pathways in the same manner as the CI-MPR/IGF2R. Its primary and well-established function is in the intracellular trafficking of lysosomal enzymes.

Experimental Protocols

Immunofluorescence Staining of MPRs in Cultured Cells

This protocol outlines the general steps for visualizing the subcellular localization of CI-MPR and CD-MPR in adherent cultured cells.

Protocol Steps:

-

Cell Culture: Plate adherent cells on sterile glass coverslips in a culture dish and grow to 60-80% confluency.

-

Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow antibodies to access intracellular antigens.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody (e.g., rabbit anti-CI-MPR or mouse anti-CD-MPR) in the blocking buffer to the recommended concentration. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488 or goat anti-mouse Alexa Fluor 594) in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

-

Nuclear Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing a nuclear counterstain like DAPI.

-

Imaging: Visualize the stained cells using a confocal microscope.

Surface Plasmon Resonance (SPR) for Measuring MPR-Ligand Binding Kinetics

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. This protocol provides a general workflow for analyzing the binding of a ligand (e.g., M6P-containing protein) to an immobilized MPR.

Protocol Steps:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Inject the purified MPR (ligand) in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent immobilization via amine coupling.

-

Deactivate any remaining active esters on the surface by injecting ethanolamine.

-

-

Analyte Binding Analysis:

-

Equilibrate the sensor surface with running buffer (e.g., HBS-EP+).

-

Inject a series of concentrations of the analyte (M6P-containing protein) over the sensor surface to monitor the association phase.

-

Switch back to the running buffer to monitor the dissociation phase.

-

-

Regeneration:

-

Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte from the immobilized MPR, preparing the surface for the next injection cycle.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Conclusion

The cation-independent and cation-dependent this compound receptors, while sharing the common function of recognizing the M6P signal, are distinct proteins with unique structural and functional attributes. The larger, multifunctional CI-MPR not only plays a crucial role in lysosomal enzyme trafficking but also functions as the IGF2 receptor, linking it to cellular signaling pathways. The smaller, dimeric CD-MPR, with its cation-enhanced binding, contributes to the intricate network of intracellular sorting. A thorough understanding of the differences between these two receptors is paramount for researchers in cell biology and for professionals in drug development, particularly in the context of enzyme replacement therapies for lysosomal storage diseases and in the investigation of IGF2-related pathologies. This guide provides a foundational resource to aid in the continued exploration of these vital cellular components.

References

- 1. researchgate.net [researchgate.net]

- 2. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]

- 3. Cation-dependent this compound receptor - Wikipedia [en.wikipedia.org]

- 4. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Insights into the Mechanism of pH-dependent Ligand Binding and Release by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endocytosed cation-independent mannose 6-phosphate receptor traffics via the endocytic recycling compartment en route to the trans-Golgi network and a subpopulation of late endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cation-independent mannose 6-phosphate receptor binds insulin-like growth factor II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ligand binding specificities of the two mannose 6-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

- 10. Endocytosed Cation-Independent Mannose 6-Phosphate Receptor Traffics via the Endocytic Recycling Compartment en Route to the trans-Golgi Network and a Subpopulation of Late Endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insulin-like growth factor 2 receptor - Wikipedia [en.wikipedia.org]

- 12. uniprot.org [uniprot.org]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. bosterbio.com [bosterbio.com]

Biosynthesis of Mannose-6-Phosphate from Glucose in Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of mannose-6-phosphate (M6P) from glucose in fibroblasts. This pathway is of critical importance in cellular metabolism, particularly for the synthesis of glycoproteins. Dysregulation of this pathway is implicated in several congenital disorders of glycosylation (CDG). This document details the core enzymatic steps, regulatory mechanisms, and provides in-depth experimental protocols for studying this metabolic route. Quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Introduction

This compound is a crucial intermediate in cellular metabolism, serving as a precursor for the synthesis of various glycoconjugates, including N-linked glycoproteins. While cells can take up exogenous mannose, the de novo synthesis from glucose is a primary source for this essential hexose (B10828440) phosphate (B84403). In fibroblasts, this biosynthetic pathway is fundamental for normal cellular function and protein glycosylation.

The conversion of glucose to this compound involves a series of enzymatic reactions that are tightly regulated. Understanding this pathway is particularly relevant in the context of drug development for congenital disorders of glycosylation, where defects in these enzymes lead to severe pathologies. This guide will provide researchers and drug development professionals with the necessary technical details to investigate this pathway effectively.

The Core Biosynthetic Pathway

The synthesis of this compound from glucose in fibroblasts proceeds through the following key enzymatic steps:

-

Glucose Phosphorylation: Glucose entering the cell is first phosphorylated by Hexokinase (HK) to yield glucose-6-phosphate (G6P). This reaction consumes one molecule of ATP.

-

Isomerization to Fructose-6-Phosphate (B1210287): Glucose-6-phosphate is then reversibly isomerized to fructose-6-phosphate (F6P) by Glucose-6-Phosphate Isomerase (GPI) , also known as phosphoglucose (B3042753) isomerase (PGI).

-

Isomerization to this compound: Fructose-6-phosphate is the direct precursor for this compound. The reversible isomerization of F6P to M6P is catalyzed by This compound Isomerase (MPI) , also known as phosphomannose isomerase (PMI). This is a critical control point in the pathway.

-

Conversion to Mannose-1-Phosphate: For utilization in glycosylation, this compound is subsequently converted to mannose-1-phosphate by Phosphomannomutase 2 (PMM2) . This step is essential for the eventual formation of GDP-mannose, the mannose donor for glycoprotein (B1211001) synthesis.

Regulation of the Pathway

The biosynthesis of this compound is regulated by substrate availability and the kinetic properties of the involved enzymes.

-

Substrate Competition: Fibroblasts can utilize both glucose and exogenous mannose. Interestingly, studies have shown that human fibroblasts prefer mannose over glucose as a source for N-glycosylation, even when glucose is present at a much higher concentration.[1] This is attributed to the presence of specific mannose transporters.[1]

-

Enzyme Kinetics: The fate of this compound is a critical regulatory point, largely dependent on the relative activities of MPI and PMM2.[2] A higher ratio of MPI to PMM2 activity favors the conversion of M6P to F6P and its entry into glycolysis, while a lower ratio directs M6P towards glycosylation pathways.[2]

-

Mannose Transporters: The uptake of exogenous mannose is mediated by specific transporters. The biguanide (B1667054) drug metformin (B114582) has been shown to stimulate a novel mannose-selective transport system in dermal fibroblasts, increasing mannose uptake.[3][4] This finding suggests a potential therapeutic avenue for certain types of CDG.[3]

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of this compound in fibroblasts and related cell types.

Table 1: Enzyme Activities in Leukocytes (as a proxy for fibroblasts)

| Enzyme | Normal Activity Range (nmol/min/mg protein) | Reference |

| Phosphomannomutase (PMM) | 1.6 - 3.9 | [5] |

| Phosphomannose Isomerase (MPI) | 7 - 20 | [5] |

Table 2: Kinetic Properties of Phosphomannose Isomerase (PMI)

| Substrate | Km (mM) | Vmax (μmol/min/mg) | Reference |

| Fructose-6-Phosphate | 0.15 | 7.78 | [6] |

Table 3: GDP-Mannose Concentrations in Human Fibroblasts

| Cell Type | Condition | GDP-Mannose (pmol/106 cells) | Reference |

| Normal | Standard Culture | 23.5 | [7] |

| PMM-deficient | Standard Culture | 2.3 - 2.7 | [7] |

| PMM-deficient | + 1 mM Mannose | ~15.5 | [7] |

| PMI-deficient | Standard Culture | 4.6 | [7] |

| PMI-deficient | + 1 mM Mannose | 24.6 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biosynthesis of this compound in fibroblasts.

Phosphomannose Isomerase (MPI) and Phosphomannomutase (PMM) Enzyme Assays

These assays are based on a coupled spectrophotometric method that measures the production of NADPH at 340 nm.[5]

5.1.1. Preparation of Cell Lysates

-

Culture human fibroblasts to confluency in appropriate media.

-

Harvest cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES pH 7.1, 25 mM KCl, 1 mM dithiothreitol, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell extract) and determine the protein concentration using a standard method (e.g., Bradford assay).

5.1.2. MPI Assay Reaction

-

Prepare a reaction mixture containing:

-

50 mM HEPES buffer, pH 7.1

-

5 mM MgCl2

-

0.5 mM this compound

-

10 µg/ml Phosphoglucose Isomerase

-

2 µg/ml Glucose-6-Phosphate Dehydrogenase

-

0.25 mM NADP+

-

-

Add 20 µl of the cell extract to the reaction mixture in a 96-well plate.

-

Monitor the increase in absorbance at 340 nm over time at 37°C using a microplate reader.

5.1.3. PMM Assay Reaction

-

Incubate 80 µl of the cell extract with a reaction mixture containing:

-

50 mM HEPES buffer, pH 7.1

-

5 mM MgCl2

-

100 µM Mannose-1-Phosphate

-

100 µM Glucose-1,6-bisphosphate

-

-

Incubate at 37°C for 90 minutes.[5]

-

Stop the reaction by heating at 80°C for 5 minutes.[5]

-

Centrifuge to remove precipitated protein.

-

To the supernatant, add a coupling enzyme mixture containing:

-

10 µg/ml Phosphoglucose Isomerase

-

3.5 µg/ml Phosphomannose Isomerase

-

10 µg/ml Glucose-6-Phosphate Dehydrogenase

-

1 mM NADP+

-

-

Monitor the increase in absorbance at 340 nm.

Quantification of GDP-Mannose by HPLC

This method allows for the direct measurement of GDP-mannose levels in fibroblasts.[7]

-

Extraction:

-

Harvest and wash fibroblasts as described above.

-

Extract nucleotides with a suitable solvent (e.g., 60% ethanol).

-

-

Affinity Chromatography:

-

Apply the extract to a Concanavalin A-Sepharose column to enrich for guanine-containing nucleotides.

-

-

Anion-Exchange HPLC:

-

Separate the nucleotides using a strong anion-exchange (SAX) column (e.g., Partisil-10 SAX).[7]

-

Elute with a phosphate buffer gradient.

-

Monitor the absorbance at 254 nm.

-

-

Quantification:

-

Identify the GDP-mannose peak by comparing the retention time with a known standard.

-

Quantify the amount of GDP-mannose by integrating the peak area and comparing it to a standard curve.

-

13C-Metabolic Flux Analysis (MFA)

This powerful technique traces the flow of carbon from a labeled substrate (e.g., 13C-glucose) through the metabolic network.

5.3.1. Cell Culture and Labeling

-

Culture fibroblasts in a standard medium.

-

Switch to a medium containing a 13C-labeled glucose tracer, such as [1,2-13C]glucose, for a defined period to allow for isotopic steady-state to be reached.

5.3.2. Metabolite Quenching and Extraction

-

Rapidly quench metabolic activity by aspirating the medium and adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Vortex vigorously and incubate on ice to ensure complete extraction.

-

Centrifuge at high speed to pellet cell debris and collect the supernatant containing the metabolites.

5.3.3. GC-MS Analysis

-